molecular formula C20H28N4O B5557415 N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide

N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide

Cat. No.: B5557415
M. Wt: 340.5 g/mol
InChI Key: ZWXBOPHUVZTJNE-UHFFFAOYSA-N
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Description

N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate alkyl halide. The final step involves the formation of the cyclohexanecarboxamide group through amide bond formation, typically using cyclohexanecarboxylic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce amine-substituted benzimidazoles.

Scientific Research Applications

N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones, which have various biological activities.

    Cyclohexanecarboxamide derivatives: Compounds like gabapentin, which is used as an anticonvulsant.

Uniqueness

N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and potential therapeutic applications. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for drug discovery and development.

Properties

IUPAC Name

N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c25-19(16-8-2-1-3-9-16)22-20-21-17-10-4-5-11-18(17)24(20)15-14-23-12-6-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXBOPHUVZTJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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